Comparative Lipophilicity Analysis: 2-(Diethylamino)butanoic Acid HCl vs. Dimethylamino and Phenyl Analogs
The target compound exhibits a distinctly higher predicted lipophilicity (LogP) compared to its N,N-dimethyl analog, suggesting altered behavior in partitioning and permeability assays. The calculated LogP for 2-(diethylamino)butanoic acid hydrochloride is reported as 1.6132 , while its dimethyl analog, 2-(dimethylamino)butanoic acid hydrochloride, has a reported LogP of -1.93 . This represents a significant difference of approximately 3.5 log units.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.6132 |
| Comparator Or Baseline | 2-(Dimethylamino)butanoic acid hydrochloride: -1.93 |
| Quantified Difference | Approximately +3.5 log units |
| Conditions | Computational prediction; in silico models. |
Why This Matters
This difference directly informs selection based on the required hydrophobicity for a specific reaction medium, chromatographic separation method, or a drug-like property optimization campaign.
